molecular formula C22H24N2O5S B2948126 2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448129-15-4

2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2948126
CAS RN: 1448129-15-4
M. Wt: 428.5
InChI Key: HBAAJBQVJIKPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions, including nucleophilic substitution and free radical reactions .

Scientific Research Applications

Anaplastic Lymphoma Kinase (ALK) Inhibition

This compound has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK), which is a protein that can become oncogenic in the form of a fusion gene . ALK inhibitors like this compound are crucial in the treatment of certain types of non-small cell lung cancer (NSCLC) where ALK mutations are present. By inhibiting ALK, this compound can prevent the proliferation of cancer cells.

Antiproliferative Effects

Studies have shown that compounds similar to 2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide exhibit significant antiproliferative effects . This means they can inhibit the growth and spread of cancer cells, particularly in lung cancer models, by interfering with the cell cycle and inducing apoptosis.

Apoptosis Induction

The compound has been associated with the induction of apoptosis, which is the programmed cell death crucial for eliminating cancer cells . It achieves this by activating the mitochondrial pathway, leading to the death of the cancer cells while sparing normal cells.

Autophagy Modulation

Research indicates that this compound may also induce protective autophagy in cancer cells . Autophagy is a cellular process that can either promote cell survival or contribute to cell death, depending on the context. In the case of cancer therapy, modulating autophagy can enhance the effectiveness of anticancer agents.

Reactive Oxygen Species (ROS) Production

The compound has been observed to induce the production of reactive oxygen species (ROS) within cancer cells . ROS are chemically reactive molecules that can damage cell components, leading to cell death. Targeting ROS production is a strategy to selectively kill cancer cells.

Cell Cycle Arrest

2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide: has been found to cause cell cycle arrest, particularly at the G1 phase . This halts the proliferation of cancer cells by preventing them from progressing through the stages of the cell cycle necessary for cell division.

properties

IUPAC Name

2-[4-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-16(2)30(27,28)18-11-9-17(10-12-18)15-21(25)24-13-5-6-14-29-20-8-4-3-7-19(20)22(23)26/h3-4,7-12,16H,13-15H2,1-2H3,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAAJBQVJIKPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.